6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol . This compound features a pyrimidine ring fused with a cyclohexa-2,4-dien-1-one moiety, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the cyclohexa-2,4-dien-1-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-[5-Acetyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- 6-[5-Propionyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific butanoyl group, which imparts distinct chemical and biological properties compared to its acetyl and propionyl analogs .
Properties
CAS No. |
823793-17-5 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C16H19N3O2/c1-4-7-13(20)12-10-17-15(18-16(12)19(2)3)11-8-5-6-9-14(11)21/h5-6,8-10,21H,4,7H2,1-3H3 |
InChI Key |
UKMVQHCEMKZFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
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